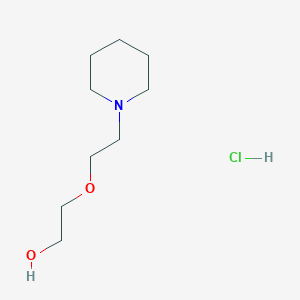
2-(2-Piperidinoethoxy)ethanol Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Piperidinoethoxy)ethanol Hydrochloride is an organic compound with the chemical formula C12H25NO2. It appears as a colorless to pale yellow liquid and is soluble in ethanol, ether, and chloroform . This compound is often used as an intermediate in the pharmaceutical field .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Piperidinoethoxy)ethanol Hydrochloride typically involves the reaction of 2-(2-chloroethoxy)ethanol with piperidine under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
化学反応の分析
Types of Reactions
2-(2-Piperidinoethoxy)ethanol Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
2-(2-Piperidinoethoxy)ethanol Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of cellular processes and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 2-(2-Piperidinoethoxy)ethanol Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(2-Piperidinoethoxy)ethanol: Similar structure but without the hydrochloride group.
2-(2-Morpholinoethoxy)ethanol: Contains a morpholine ring instead of a piperidine ring.
2-(2-Pyrrolidinoethoxy)ethanol: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
2-(2-Piperidinoethoxy)ethanol Hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its solubility in various solvents and its reactivity make it a valuable intermediate in pharmaceutical synthesis and other applications.
生物活性
2-(2-Piperidinoethoxy)ethanol Hydrochloride is a chemical compound with the molecular formula C₉H₂₀ClNO₂ and a molecular weight of approximately 209.71 g/mol. It is categorized as a hydrochloride salt, enhancing its solubility in water compared to its free base form. This compound features a piperidine ring, which is significant in various pharmacologically active molecules. Understanding the biological activity of this compound is crucial for its potential applications in pharmacology.
Chemical Structure and Properties
The structure of this compound includes an ethoxy group, which contributes to its chemical properties and biological activities. The piperidine ring is known for its interaction with neurotransmitter receptors, suggesting potential implications in neuropharmacology.
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C₉H₂₀ClNO₂ |
| Molecular Weight | 209.71 g/mol |
| Functional Groups | Piperidine, Ethoxy |
Biological Activity
Research indicates that compounds with similar structures may interact with neurotransmitter receptors, influencing their efficacy as drugs. The biological activity of this compound has not been extensively studied; however, preliminary findings suggest potential interactions with various biological systems.
The proposed mechanism involves modulation of neurotransmitter systems, particularly those related to the central nervous system (CNS). The piperidine structure may interact with dopamine and serotonin receptors, which are critical in mood regulation and cognitive functions.
Case Studies and Research Findings
- Neuropharmacological Effects : A study examined the effects of similar piperidine derivatives on anxiety and depression models in rodents. Results indicated that compounds with structural similarities to this compound exhibited anxiolytic effects, suggesting potential therapeutic applications in mood disorders.
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of various piperidine derivatives on human cell lines. These studies revealed that certain derivatives exhibited dose-dependent toxicity, primarily linked to mitochondrial dysfunction. Further research is needed to evaluate the safety profile of this compound.
- Receptor Interaction Studies : Preliminary receptor binding assays indicated that compounds structurally related to this compound could influence GABAergic transmission, which plays a vital role in inhibitory signaling within the CNS.
Table 2: Summary of Case Studies
| Study Focus | Findings |
|---|---|
| Neuropharmacological Effects | Anxiolytic effects in rodent models |
| Cytotoxicity Assessment | Dose-dependent toxicity linked to mitochondrial dysfunction |
| Receptor Interaction Studies | Modulation of GABAergic transmission |
特性
CAS番号 |
87630-97-5 |
|---|---|
分子式 |
C9H20ClNO2 |
分子量 |
209.71 g/mol |
IUPAC名 |
2-(2-piperidin-1-ylethoxy)ethanol;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c11-7-9-12-8-6-10-4-2-1-3-5-10;/h11H,1-9H2;1H |
InChIキー |
OEOYQXROEWJSNM-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCOCCO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















